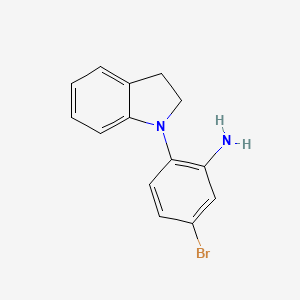

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

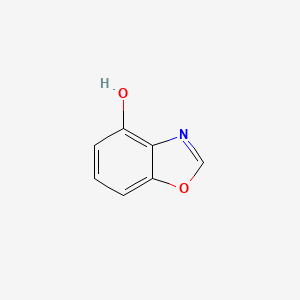

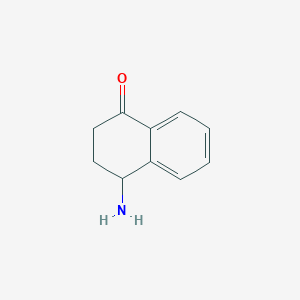

“5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” is a chemical compound with the molecular formula C14H13BrN2 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be analyzed based on its molecular formula C14H13BrN2 . The compound contains a bromine atom, which can participate in various interactions such as C–Br···π (ring) interactions .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” are not available in the retrieved data, indole derivatives are known to undergo a variety of chemical reactions. For instance, the Wolff–Kishner reduction, a reaction used for the deoxygenation of carbonyl compounds, has been used in the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be inferred from its molecular formula C14H13BrN2 . Further details about its specific physical and chemical properties are not available in the retrieved data.

Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the creation of indole inhibitors that are being explored for the treatment of arthritic diseases . The indole moiety is a common structure found in many natural products and drugs, and its derivatives are known to exhibit a wide range of biological activities.

Antimicrobial and Antioxidant Applications

The derivatives of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine have been studied for their antimicrobial and antioxidant properties. These compounds have shown potential in inhibiting the growth of various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .

Anti-Corrosion Potential

In the industrial sector, these derivatives have been evaluated for their anti-corrosion potential. They can be applied as corrosion inhibitors on metals, protecting them from corrosive environments and extending their lifespan, which is crucial for maintaining infrastructure and machinery .

Molecular Docking Studies

Molecular docking studies have been performed using indole derivatives to explore their potential as anti-HIV agents. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .

Crystal Structure Analysis

The crystal structure of indole derivatives, including 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine, is analyzed to understand their molecular geometry and interactions. This information is vital for drug design and predicting the behavior of these compounds in biological systems .

Therapeutic Potential in Cancer Treatment

Indole derivatives are being investigated for their therapeutic potential in treating cancer. Their ability to target cancer cells and disrupt their proliferation makes them promising candidates for developing new oncological therapies .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIEHFDUNLXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)